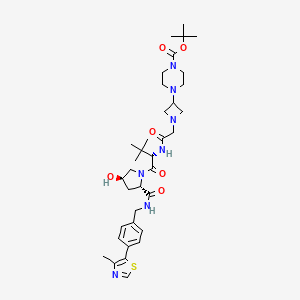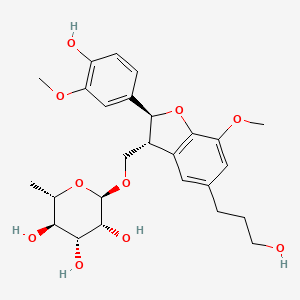
AF488 Dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AF488 Dbco is synthesized by conjugating Alexa Fluor 488, a sulfonated rhodamine dye, with dibenzocyclooctyne (Dbco). The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
AF488 Dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly efficient and selective for azide-containing biomolecules .
Common Reagents and Conditions
The reaction conditions for SPAAC typically involve the use of aqueous buffers or organic solvents like DMSO. The reaction is carried out at room temperature, and the major product formed is a stable triazole linkage between the dye and the azide-containing biomolecule .
Scientific Research Applications
AF488 Dbco has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in live-cell imaging and tracking of biomolecules.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of biosensors and other analytical tools .
Mechanism of Action
The mechanism of action of AF488 Dbco involves the bioorthogonal reaction between the dibenzocyclooctyne group and azide-containing biomolecules. This reaction forms a stable triazole linkage without the need for copper catalysis, making it suitable for use in living systems. The Alexa Fluor 488 dye provides bright and stable fluorescence, allowing for easy detection and imaging .
Comparison with Similar Compounds
AF488 Dbco is unique due to its high reactivity and selectivity in copper-free click chemistry. Similar compounds include:
Alexa Fluor 488 Alkyne: Requires copper catalysis for click reactions.
Atto 488 Dbco: Another green fluorescent dye with similar properties but different spectral characteristics.
CF 488A Dbco: A comparable dye with slight variations in fluorescence intensity and stability
This compound stands out for its bright fluorescence, photostability, and compatibility with live-cell imaging, making it a preferred choice for many researchers .
Properties
Molecular Formula |
C48H49N5O11S2 |
|---|---|
Molecular Weight |
936.1 g/mol |
IUPAC Name |
3-amino-6-azaniumylidene-9-[4-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]carbamoyl]-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C42H34N4O11S2.C6H15N/c43-32-19-17-29-36(30-18-20-33(44)40(59(54,55)56)38(30)57-37(29)39(32)58(51,52)53)28-16-15-26(22-31(28)42(49)50)41(48)45-21-7-1-2-12-35(47)46-23-27-10-4-3-8-24(27)13-14-25-9-5-6-11-34(25)46;1-4-7(5-2)6-3/h3-6,8-11,15-20,22,43H,1-2,7,12,21,23,44H2,(H,45,48)(H,49,50)(H,51,52,53)(H,54,55,56);4-6H2,1-3H3 |
InChI Key |
YNCUGGHRNGNODY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=[NH2+])C(=C6OC7=C5C=CC(=C7S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)



![(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12370279.png)
![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)
